molecular formula C18H21N3O B2495787 N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide CAS No. 1258757-63-9

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide

Cat. No.: B2495787
CAS No.: 1258757-63-9
M. Wt: 295.386
InChI Key: BOLKZZQSGJVSJK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Cyclobutyl Cyanation: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Amide Formation: The final step involves the formation of the amide bond by reacting the indole derivative with a suitable amine under amide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide: can be compared with other indole derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, such as the cyanocyclobutyl group and the N-methylbutanamide moiety. These features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-21(18(13-19)10-5-11-18)17(22)9-4-6-14-12-20-16-8-3-2-7-15(14)16/h2-3,7-8,12,20H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLKZZQSGJVSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCC1=CNC2=CC=CC=C21)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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